Cas no 936074-68-9 (Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate)

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
- Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate
- N-(6-amino(2H-benzo[3,4-d]1,3-dioxolen-5-yl))ethoxycarboxamide
- STK737662
- SBB018678
- ST085620
- ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
- carbamic acid, (6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
- Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
-
- MDL: MFCD09743352
- インチ: 1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13)
- InChIKey: IRKFKSOYYOSKEA-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C(=CC1=2)NC(=O)OCC)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 261
- トポロジー分子極性表面積: 82.8
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB414872-500 mg |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |
936074-68-9 | 500MG |
€254.60 | 2023-02-19 | ||
TRC | E258410-1000mg |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |
936074-68-9 | 1g |
$ 720.00 | 2022-06-05 | ||
abcr | AB414872-5 g |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |
936074-68-9 | 5g |
€907.00 | 2023-04-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384457-5g |
Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate |
936074-68-9 | 97% | 5g |
¥9360.00 | 2024-04-24 | |
Ambeed | A890007-5g |
Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate |
936074-68-9 | 97% | 5g |
$994.0 | 2024-04-16 | |
Crysdot LLC | CD11009622-5g |
Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate |
936074-68-9 | 97% | 5g |
$752 | 2024-07-19 | |
A2B Chem LLC | AJ00249-500mg |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |
936074-68-9 | >95% | 500mg |
$467.00 | 2024-07-18 | |
A2B Chem LLC | AJ00249-5g |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |
936074-68-9 | >95% | 5g |
$995.00 | 2024-07-18 | |
abcr | AB414872-1g |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate; . |
936074-68-9 | 1g |
€317.00 | 2025-02-21 | ||
TRC | E258410-250mg |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |
936074-68-9 | 250mg |
$ 275.00 | 2022-06-05 |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamateに関する追加情報
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate (CAS No. 936074-68-9): An Overview of Its Structure, Properties, and Applications
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate (CAS No. 936074-68-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 5-(aminocarbonyl)-1,3-benzodioxole-6-carboxylate, has garnered attention due to its unique structural features and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research developments surrounding this compound.
Chemical Structure and Physical Properties
The molecular formula of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is C10H11NO4, with a molecular weight of approximately 209.20 g/mol. The compound features a benzodioxole ring system fused with an amino carbamate moiety. The presence of the benzodioxole ring imparts significant aromatic character to the molecule, while the amino carbamate group contributes to its reactivity and functional versatility.
In terms of physical properties, ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a white crystalline solid at room temperature. It is moderately soluble in polar organic solvents such as methanol and ethanol but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of ethyl 5-chloroformyl-1,3-benzodioxole-6-carboxylate with ammonia or an amine derivative under appropriate conditions. This reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, leading to the formation of the desired amino carbamate product.
Another approach involves the coupling of ethyl 5-hydroxycarbamoyl-1,3-benzodioxole-6-carboxylate with an appropriate amine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This method provides good yields and is particularly useful for preparing derivatives with specific functional groups.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate in various medical conditions. One area of significant interest is its role as a potential anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has also been investigated for its neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have broad-spectrum neuroprotective activity and could be further developed for therapeutic use.
Current Research Trends
The ongoing research on ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is focused on elucidating its mechanism of action at the molecular level and optimizing its pharmacological properties for clinical applications. One recent study published in the *Journal of Medicinal Chemistry* explored the binding interactions of this compound with key enzymes involved in inflammation and neurodegeneration. The results indicated that ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate selectively binds to these enzymes with high affinity, thereby modulating their activity in a targeted manner.
Another area of active research is the development of prodrugs based on ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate to improve its pharmacokinetic profile. Prodrugs are designed to enhance drug delivery by increasing bioavailability or reducing side effects. For example, researchers have synthesized prodrugs by attaching lipophilic moieties to the amino group of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate, which significantly improved its oral absorption and brain penetration.
Conclusion
In conclusion, ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate (CAS No. 936074-68-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, it is likely that this compound will play an increasingly important role in the treatment of various diseases in the future.
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